molecular formula C17H16Cl2N2O B11562826 3-chloro-N'-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide

3-chloro-N'-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide

Katalognummer: B11562826
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: CLJOYLGWKKPKBU-CAPFRKAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are known for their structural flexibility and adaptability in various chemical and pharmaceutical contexts

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 4-chlorobutanal in the presence of a suitable solvent and catalyst. One common method involves dissolving 1 mmol of 3-chlorobenzohydrazide and 1 mmol of 4-chlorobutanal in 25 mL of absolute ethanol, followed by the addition of a few drops of glacial acetic acid. The mixture is then stirred at 80°C for 5 hours. After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-chloro-N’-[(1E)-1-(4-chlorophenyl)butylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both chlorophenyl and benzohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H16Cl2N2O

Molekulargewicht

335.2 g/mol

IUPAC-Name

3-chloro-N-[(E)-1-(4-chlorophenyl)butylideneamino]benzamide

InChI

InChI=1S/C17H16Cl2N2O/c1-2-4-16(12-7-9-14(18)10-8-12)20-21-17(22)13-5-3-6-15(19)11-13/h3,5-11H,2,4H2,1H3,(H,21,22)/b20-16+

InChI-Schlüssel

CLJOYLGWKKPKBU-CAPFRKAQSA-N

Isomerische SMILES

CCC/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Cl

Kanonische SMILES

CCCC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.